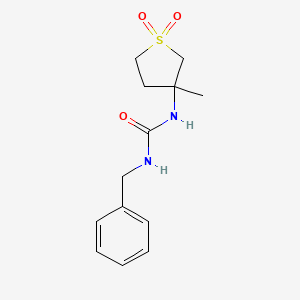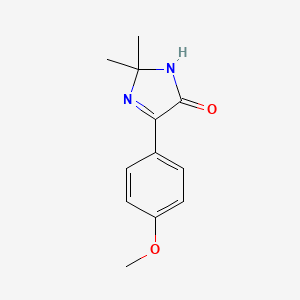
N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea is an organic compound with the molecular formula C13H18N2O3S. This compound is characterized by the presence of a benzyl group, a urea moiety, and a tetrahydrothiophene ring with a sulfone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea typically involves the reaction of benzylamine with 3-methyl-1,1-dioxidotetrahydro-3-thienyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea may involve a continuous flow process. This method allows for the efficient and scalable synthesis of the compound. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfone group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea
- N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-2-thienyl)urea
- N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-4-thienyl)urea
Uniqueness
N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea is unique due to the specific positioning of the sulfone group on the tetrahydrothiophene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H18N2O3S |
|---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
1-benzyl-3-(3-methyl-1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C13H18N2O3S/c1-13(7-8-19(17,18)10-13)15-12(16)14-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,14,15,16) |
InChI Key |
XEOPHBSFKVXBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one](/img/structure/B15111030.png)


![3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15111052.png)
![1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B15111053.png)

![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111059.png)
![3-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15111068.png)
![2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B15111069.png)
![3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol](/img/structure/B15111074.png)
![5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B15111080.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B15111094.png)

![Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide](/img/structure/B15111109.png)
